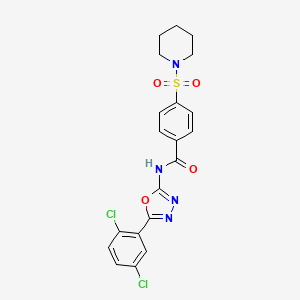

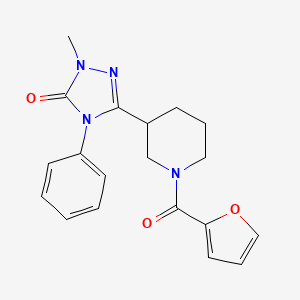

![molecular formula C6H3BrClN3 B2444492 8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-a]ピリジン CAS No. 1030626-87-9](/img/structure/B2444492.png)

8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-a]ピリジン

カタログ番号 B2444492

CAS番号:

1030626-87-9

分子量: 232.47

InChIキー: PJLKMIJOOGMSKL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a type of heterocyclic compounds that contain a triazole ring fused with a pyridine ring .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One such method involves the use of N-arylamidines, which are efficiently promoted by chloramine-T through direct metal-free oxidative N-N bond formation . Another method involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .科学的研究の応用

蛍光材料およびOLED

- 用途: 研究者らは、TPに基づく深青色双極性蛍光発光体TPP-PPIを開発しました。TPP-PPIの単結晶は、キャリア輸送を促進する可能性のあるユニークな充填モードを示します。 TPP-PPIは、純粋なフィルム中で97.5%という高いフォトルミネッセンス量子収率を誇っています .

抗癌剤

- 用途: [1,2,4]トリアゾロ[1,5-a]ピリジンから誘導されたいくつかの化合物は、癌細胞に対して顕著な阻害活性を示します。 たとえば、化合物14、13、および15は、対照薬ソラフェニブと比較して、それぞれ0.057μM、0.081μM、および0.119μMのIC50値を示しました .

複素環式ビルディングブロック

特性

IUPAC Name |

8-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)11-6(4)9-3-10-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLKMIJOOGMSKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NN2C(=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1030626-87-9 | |

| Record name | 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

N-(3-Bromo-6-chloro-pyridin-2-yl)-N′-hydroxyformamidine (1.62 g, 6.47 mmol) is treated for one hour and 45 minutes with polyphosphoric acid (20 g) at 80° C. After cooling to room temperature, water (200 mL) is added to the reaction mixture. The resulting solution is brought to pH 8 by careful addition of solid NaHCO3 in small portions. The clear solution is extracted three times with dichloromethane. The organic phase is dried over MgSO4, filtered and evaporated. The solid residue (1.44 g) is purified by flash chromatography (silica gel, 4:4:0.7 petroleum ether: dichloromethane: ethyl acetate) to give the title compound (0.75 g) as a solid.

Name

N-(3-Bromo-6-chloro-pyridin-2-yl)-N′-hydroxyformamidine

Quantity

1.62 g

Type

reactant

Reaction Step One

[Compound]

Name

polyphosphoric acid

Quantity

20 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

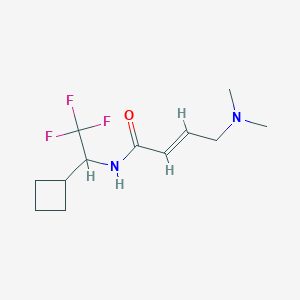

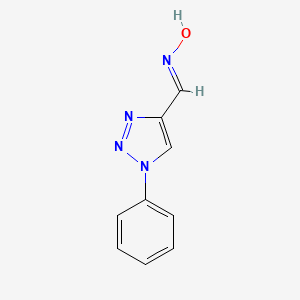

![6-(2-chloro-6-fluorobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2444410.png)

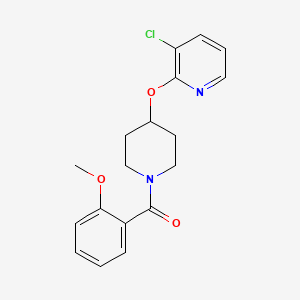

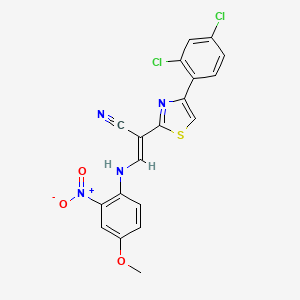

![(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444413.png)

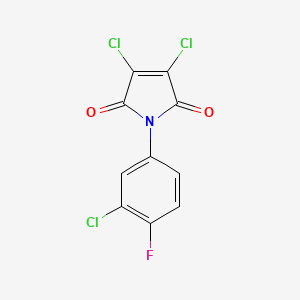

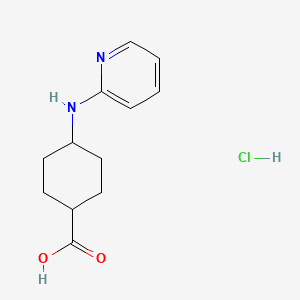

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2444414.png)

![1-Adamantyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2444427.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)